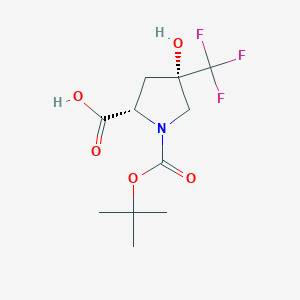

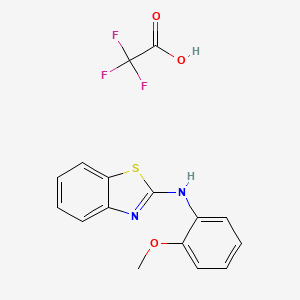

![molecular formula C19H15N3OS2 B2693488 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 727689-48-7](/img/structure/B2693488.png)

1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is outlined in a study by Abdelriheem et al . They synthesized it by reacting 1- (5-Methyl-1- (p-tolyl)-1 H -1,2,3-triazol-4-yl)ethan-1-one with Thiosemicarbazide , alkyl carbodithioate , and benzaldehyde . The resulting product includes thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives. Additionally, alkylidenecarbodithioate reacts with hydrazonoyl halides to yield 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety. These synthetic pathways are crucial for understanding its chemical behavior and potential applications.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

- Synthesis and Reactions: A study focused on the synthesis and reactions of related compounds, highlighting their potential for creating heterocyclic compounds with applications in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis of Novel Derivatives

- Synthesis of New Derivatives: Research explored the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety, a process critical for developing compounds with varied scientific applications (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Biological Activity and Computational Studies

- Evaluation of Biological Activity: A study on novel triazene derivatives, including compounds similar to the one , evaluated their biological activities, emphasizing their potential in medicinal chemistry (Alamri, AlJahdali, Al-Radadi, & Hussien, 2020).

Synthesis and Antibacterial Screening

- Antibacterial Properties: Research on the synthesis of thiazolyl pyrazole and benzoxazole derivatives, which are structurally related, assessed their antibacterial activities, suggesting potential applications in combating bacterial infections (Landage, Thube, & Karale, 2019).

Antiallergy Agents

- Development of Antiallergy Agents: A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, related in structure, evaluated their efficacy as antiallergy agents, contributing to the field of allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antimicrobial Activities

- Thiazolo-Pyrimidine Analogues: Research into bicyclic derivatives demonstrated their potential for antimicrobial activities, highlighting the broader implications of such compounds in medical science (Bhadraiah, Ningaiah, Basavanna, Dileep, Shanthakumar, Chandramouli, Chandra, Puttaswamy, & Doddamani, 2020).

Microwave-Assisted Synthesis

- Microwave-Assisted Hantzsch Thiazole Synthesis: This approach to synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, through microwave heating, showcases innovative methods in chemical synthesis relevant to similar compounds (Kamila, Mendoza, & Biehl, 2012).

Synthesis of α-Heterocyclicthioacetophenone Derivatives

- α-Heterocyclicthioacetophenone Derivatives: The synthesis of new compounds via the reaction of amino triazole thiol or benzothiazole thiol with chloroethyl phenyl ethanone demonstrates the versatility in chemical synthesis for scientific applications (Xue, 2003).

Novel Thiazole, Thiophene, Thienopyridine Derivatives

- Synthesis of Novel Derivatives with Tosyl Moiety: Research into the synthesis of thiazole, thiophene, and thienopyridine derivatives containing tosyl moiety expands the possibilities for developing new compounds with diverse applications (Hessien, Kadah, & Marzouk, 2009).

Eigenschaften

IUPAC Name |

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c1-13-7-9-14(10-8-13)16-11-24-18-20-21-19(22(16)18)25-12-17(23)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEYLQPZONJVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

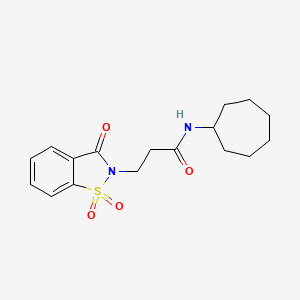

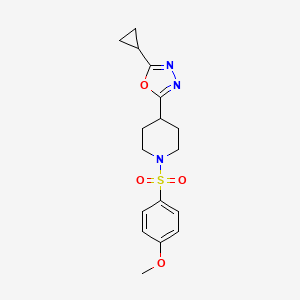

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2693407.png)

![tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B2693411.png)

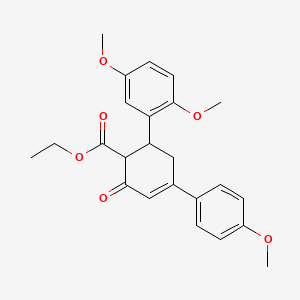

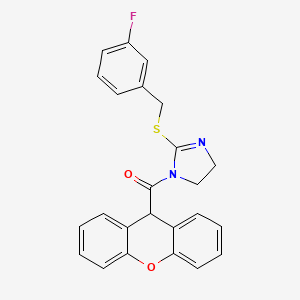

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)

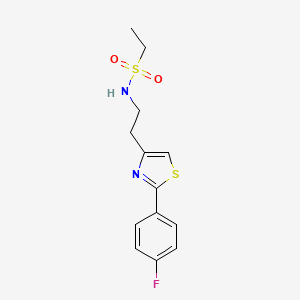

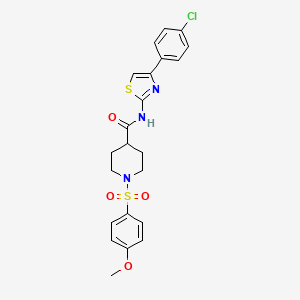

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2693419.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2693425.png)